An In-depth Technical Guide to UniPR1449: A Potential Therapeutic Target in Helicobacter hepaticus
An In-depth Technical Guide to UniPR1449: A Potential Therapeutic Target in Helicobacter hepaticus
Disclaimer: The term "UniPR1449" is not a standardized identifier in publicly available scientific literature. Based on database searches, this guide interprets "UniPR1449" as a reference to the protein with UniProt accession number Q7VFY9, which is Ribose-phosphate pyrophosphokinase from the bacterium Helicobacter hepaticus (strain ATCC 51449). This document synthesizes information on this protein and its orthologs to provide a technical overview for researchers, scientists, and drug development professionals.
Introduction
Helicobacter hepaticus is a bacterium known to cause chronic hepatitis and liver cancer in mice, and it has been associated with certain liver and biliary tract diseases in humans.[1][2] The bacterium's ability to establish chronic infections and contribute to pathology makes its essential metabolic enzymes attractive targets for therapeutic intervention. One such enzyme is Ribose-phosphate pyrophosphokinase (EC 2.7.6.1), also known as PRPP synthetase. This enzyme is central to the biosynthesis of nucleotides, which are essential for DNA replication, RNA synthesis, and cellular metabolism.[3][4] The UniProt entry Q7VFY9 corresponds to the Ribose-phosphate pyrophosphokinase from the pathogenic H. hepaticus strain ATCC 51449.[5] This guide provides a detailed examination of this enzyme as a potential drug target.
Core Function and Mechanism
Ribose-phosphate pyrophosphokinase catalyzes the transfer of a pyrophosphoryl group from ATP to ribose-5-phosphate, forming 5-phospho-alpha-D-ribose 1-diphosphate (PRPP) and AMP.[4][6] PRPP is a critical precursor for the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) nucleotide synthesis, as well as the biosynthesis of the amino acids histidine and tryptophan.[3] Given its central role, the inhibition of this enzyme would starve the bacterium of essential building blocks for growth and proliferation.
Quantitative Data: Enzyme Kinetics
| Parameter | Substrate | Organism | Value | Reference |
| KM | Ribose-5-Phosphate | E. coli | ~16 µM | [7] |
| KM | ATP | E. coli | ~30 µM | [7] |
| kcat | - | E. coli | ~100 s-1 | [7] |
| KM | PRPP | E. coli | ~10 µM | [7] |
| KM | Uracil (B121893) | E. coli | ~1 µM | [7] |
Note: The kinetic mechanism for the E. coli uracil phosphoribosyltransferase, which also utilizes PRPP, follows a sequential mechanism where PRPP binds before the base.[7][8][9] It is plausible that PRPP synthetase follows a similar ordered binding mechanism.
Experimental Protocols
1. Expression and Purification of Recombinant Ribose-phosphate Pyrophosphokinase:
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Gene Cloning: The prs gene (locus tag: HH_0835) from H. hepaticus ATCC 51449 can be amplified by PCR and cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
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Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG, followed by incubation at a suitable temperature (e.g., 18-37°C) for several hours.
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Purification: Bacterial cells are harvested, lysed, and the protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps like ion-exchange and size-exclusion chromatography can be employed to achieve high purity.
2. Enzyme Activity Assay:
A continuous spectrophotometric assay can be used to measure the activity of Ribose-phosphate pyrophosphokinase. This assay couples the production of AMP to the oxidation of NADH through the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time.
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Reaction Mixture: The assay mixture would typically contain Tris-HCl buffer, MgCl2, KCl, ribose-5-phosphate, ATP, phosphoenolpyruvate, NADH, and the coupling enzymes.
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Procedure: The reaction is initiated by the addition of the purified enzyme. The rate of NADH oxidation is measured using a spectrophotometer. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of AMP per minute under the specified conditions.
Signaling and Metabolic Pathways
Ribose-phosphate pyrophosphokinase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway and nucleotide biosynthesis. Its activity is crucial for providing the necessary precursors for DNA and RNA synthesis.
Caption: The central role of Ribose-phosphate pyrophosphokinase in metabolism.
Experimental Workflow for Inhibitor Screening
A high-throughput screening (HTS) campaign can be designed to identify inhibitors of H. hepaticus Ribose-phosphate pyrophosphokinase.
Caption: A typical workflow for identifying and optimizing inhibitors.
Conclusion
Ribose-phosphate pyrophosphokinase from Helicobacter hepaticus (UniPR1449) represents a promising target for the development of novel antibacterial agents. Its essential role in nucleotide biosynthesis makes it critical for the bacterium's survival. While specific data for the H. hepaticus enzyme is currently lacking, information from its orthologs provides a solid foundation for initiating a drug discovery program. Further research, including the expression and characterization of the H. hepaticus enzyme and high-throughput screening for inhibitors, is warranted to validate this target and develop potent and selective therapeutics.
References
- 1. Helicobacter hepaticus, a new pathogenic species of the Helicobacter genus: Similarities and differences with H. pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complete genome sequence of the carcinogenic bacterium Helicobacter hepaticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribose-phosphate diphosphokinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic mechanism of uracil phosphoribosyltransferase from Escherichia coli and catalytic importance of the conserved proline in the PRPP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
